1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and pyridine rings, the fluoroethyl group, and the carboxylic acid group. The presence of these functional groups would likely confer specific chemical properties to the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make the compound acidic. The presence of the fluoroethyl group could influence the compound’s reactivity and stability .Scientific Research Applications
Aurora Kinase Inhibitor
Pyrazole derivatives have been identified as potent inhibitors of Aurora kinases, which are essential for cell division. These inhibitors, by targeting Aurora A, may offer therapeutic strategies against cancer. This application underscores the potential of pyrazole derivatives in oncology research and drug development (ロバート ヘンリー,ジェームズ, 2006).
Functionalization Reactions
Research into the functionalization of pyrazole derivatives has demonstrated their versatility in forming new chemical entities. For example, the conversion of 1H-pyrazole-3-carboxylic acid into various amides and carboxamide derivatives through reactions with different agents highlights the chemical reactivity and potential for generating novel compounds with potential applications in material science and pharmaceuticals (İ. Yıldırım, F. Kandemirli, E. Demir, 2005).
Optical Properties
The synthesis and study of novel pyrazole derivatives have shown interesting optical properties, such as fluorescence. These findings are significant for the development of new materials for optoelectronic applications, including sensors and organic light-emitting diodes (Yan-qing Ge et al., 2014).
Crystal Structure and Computational Study
Investigations into the crystal structures and theoretical aspects of pyrazole derivatives provide insights into their molecular configurations, stability, and reactivity. Such studies are foundational for the design and synthesis of compounds with desired properties for various scientific applications (Li-qun Shen et al., 2012).
Synthesis of Novel Compounds
The exploration of novel synthetic routes for pyrazole derivatives, leading to various amide compounds, demonstrates the potential of these molecules as building blocks in organic synthesis. These compounds can serve as intermediates for further chemical transformations or as active molecules in drug discovery (Wang Jun, 2010).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(2-fluoroethyl)-5-pyridin-2-ylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c12-4-6-15-10(11(16)17)7-9(14-15)8-3-1-2-5-13-8/h1-3,5,7H,4,6H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWHGQDZYSSPSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=C2)C(=O)O)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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